N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-12-6-9-14-15(10-12)24-17(18-14)19-16(20)11-4-7-13(8-5-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFGXDQOMKXBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated benzothiazole with 4-aminobenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and cytotoxic activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies that highlight the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 304.36 g/mol
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising antitumor activity. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated the following:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.
The compound showed significant inhibition of cell proliferation, with IC values indicating effective cytotoxicity at low concentrations. For example, compounds similar to this compound have shown IC values ranging from 10 to 50 μM in various studies, suggesting strong antitumor potential .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives, including this compound, was assessed against a range of pathogens:
- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values often below 100 μg/mL. For instance, related benzothiazole compounds have reported MIC values in the range of 50 to 200 μg/mL against Gram-positive bacteria .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- DNA Interaction : Studies suggest that benzothiazole derivatives can bind to DNA, disrupting replication and transcription processes. This interaction is crucial for their antitumor activity .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), which play a role in gene expression regulation .
- Oxidative Stress Induction : Some derivatives have been shown to induce oxidative stress in microbial cells, leading to cell death .
Research Findings Summary
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A patient treated with a regimen including benzothiazole derivatives showed a marked reduction in tumor size after three months, correlating with laboratory findings on cytotoxicity.
- Antimicrobial Treatment : In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, treatment with a related benzothiazole compound resulted in improved outcomes and reduced infection rates.
Q & A
Basic Research: How can synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide be optimized for improved yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core and subsequent functionalization. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-bromoketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) under reflux in ethanol, achieving yields of 60–77% .
- Amide coupling : Use of coupling agents like HATU or DCC for benzamide formation, monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical parameters : Temperature control during cyclocondensation (reflux at 80°C) and inert atmosphere (N₂) to prevent oxidation .
Basic Research: What analytical techniques are essential for structural confirmation of this compound and its intermediates?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the ethoxy group (δ 1.3–1.5 ppm for CH₃CH₂O) and methylsulfonyl resonance (δ 3.2–3.5 ppm for SO₂CH₃) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₅N₂O₃S₂: 367.0521; observed: 367.0518) .
- HPLC : Assess purity (>98% using C18 columns, acetonitrile/water mobile phase) .
- X-ray crystallography : Resolve ambiguous stereochemistry in intermediates (e.g., azide-alkyne click products) .
Advanced Research: How can researchers design experiments to evaluate this compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching for kinase inhibition) with ATP-concentration gradients to determine IC₅₀ and inhibition type (competitive/non-competitive) .
- Docking studies : Employ AutoDock Vina to model binding poses in enzyme active sites (e.g., acetylcholinesterase or kinase domains). Validate with mutagenesis (e.g., alanine scanning of catalytic residues) .
- Selectivity profiling : Screen against a panel of 50+ kinases/enzymes to identify off-target effects (e.g., using Eurofins KinaseProfiler™) .
Advanced Research: What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?
Methodological Answer:
- Substituent modification : Replace the ethoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. For example, 6-CF₃ analogs show 2.3× longer hepatic microsome half-life .
- Isosteric replacement : Substitute the methylsulfonyl group with sulfonamides to enhance solubility (e.g., logP reduction from 3.1 to 2.4) without losing potency .
- Prodrug design : Introduce ester moieties at the benzamide nitrogen to improve oral bioavailability, with enzymatic cleavage in plasma .
Advanced Research: How should conflicting data on biological activity (e.g., anticancer vs. antimicrobial) be reconciled?
Methodological Answer:
- Dose-response validation : Re-test activity across multiple cell lines (e.g., NCI-60 panel for cancer; MIC assays in Gram+/Gram– bacteria) to confirm selectivity .
- Mechanistic deconvolution : Use transcriptomics (RNA-seq) to identify pathway-specific effects (e.g., apoptosis genes upregulated in cancer cells but not in bacterial models) .
- Artifact checks : Rule out false positives via cytotoxicity controls (e.g., LDH release assays) and purity re-analysis (HPLC-MS) .
Basic Research: What experimental conditions are critical for assessing this compound’s stability in solution?
Methodological Answer:
- Solvent selection : Use DMSO for stock solutions (stable for 6 months at -20°C) but avoid aqueous buffers with pH >8 to prevent hydrolysis of the ethoxy group .
- Forced degradation : Expose to UV light (254 nm, 48 hrs) and analyze degradation products via LC-MS to identify vulnerable sites (e.g., sulfonyl cleavage) .
- Thermal analysis : DSC/TGA to determine melting points (e.g., 177–180°C) and decomposition thresholds (>200°C) .
Advanced Research: How can in vitro models be optimized to study this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Caco-2 permeability assays : Measure apparent permeability (Papp) to predict intestinal absorption. A Papp >1×10⁻⁶ cm/s indicates favorable oral bioavailability .
- Microsomal stability : Incubate with human liver microsomes (HLM) and NADPH to calculate intrinsic clearance (e.g., Clint = 15 mL/min/kg suggests moderate hepatic extraction) .
- PD modeling : Link in vitro IC₅₀ values (e.g., 0.5 μM for kinase X) to in vivo efficacy using allometric scaling (e.g., murine doses of 10–50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
